molecular formula C8H7BrN2 B13938178 7-(Bromomethyl)-1H-benzimidazole

7-(Bromomethyl)-1H-benzimidazole

Cat. No.: B13938178
M. Wt: 211.06 g/mol
InChI Key: IMKOUBUKANEBJL-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-1H-benzimidazole is an organic compound belonging to the benzimidazole family It features a bromomethyl group attached to the seventh position of the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-1H-benzimidazole typically involves the bromination of 1H-benzimidazole derivatives. One common method is the bromination of 7-methyl-1H-benzimidazole using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) at reflux temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-(Bromomethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-1H-benzimidazole involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group can alkylate DNA bases, leading to DNA crosslinking and inhibition of DNA replication. This property is particularly useful in anticancer research, where DNA crosslinking agents are employed to disrupt the proliferation of cancer cells .

Comparison with Similar Compounds

Uniqueness: 7-(Bromomethyl)-1H-benzimidazole is unique due to its highly reactive bromomethyl group, which allows for a wide range of chemical modifications and applications. Its ability to interact with DNA and other biological molecules makes it a valuable compound in medicinal chemistry and biological research .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

4-(bromomethyl)-1H-benzimidazole

InChI

InChI=1S/C8H7BrN2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4H2,(H,10,11)

InChI Key

IMKOUBUKANEBJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)CBr

Origin of Product

United States

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